molecular formula C15H13N3O2 B5751761 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine

2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine

Cat. No.: B5751761
M. Wt: 267.28 g/mol
InChI Key: PDLAVARVDWEODB-UHFFFAOYSA-N
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Description

2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine is a heterocyclic compound that features a pyridine ring substituted with methoxy, methyl, oxadiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-methoxypyridine, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Oxadiazole Group: The oxadiazole ring is introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids.

    Substitution Reactions: The phenyl and methyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridine oxide.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Methoxy-substituted pyridine oxide.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyridine
  • 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyrimidine
  • 2-methoxy-3-(5-methyl-1,2,4-oxadiazol-3-yl)-6-phenylpyrazine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the oxadiazole ring enhances its stability and potential for hydrogen bonding, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

3-(2-methoxy-6-phenylpyridin-3-yl)-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-10-16-14(18-20-10)12-8-9-13(17-15(12)19-2)11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLAVARVDWEODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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